4-Arsoroso-N-benzylbenzamide is an organic compound classified under the category of benzamides, notable for its unique incorporation of an arsenic atom within its molecular structure. This compound is characterized by its potential applications in various scientific fields, particularly in chemistry and biology. The presence of the arsenic atom imparts distinctive chemical properties that differentiate it from other benzamide derivatives, making it a subject of interest in research.
The compound is cataloged with the CAS number 5425-36-5 and has the molecular formula with a molecular weight of 301.17 g/mol. Its structure includes a benzamide core, which is a common motif in pharmaceuticals and agrochemicals. The arsenic component adds to its reactivity and potential biological activity, positioning it within the broader context of organoarsenic compounds.
The synthesis of 4-arsoroso-N-benzylbenzamide can be achieved through several methods, primarily focusing on the condensation reactions involving benzoic acid derivatives and benzylamines. One prominent synthetic route involves:
The oxidative amidation process generally follows these steps:
The molecular structure of 4-arsoroso-N-benzylbenzamide can be represented as follows:
This structure indicates a complex arrangement where the arsenic atom is directly bonded to the benzamide moiety, contributing to its unique properties and reactivity.
4-Arsoroso-N-benzylbenzamide participates in various chemical reactions typical for amides:
These reactions are essential for modifying the compound's properties and enhancing its applicability in different fields.
The mechanism of action for 4-arsoroso-N-benzylbenzamide primarily involves its interaction with specific enzymes or molecular targets within biological systems. Notably:
These interactions suggest that 4-arsoroso-N-benzylbenzamide could serve as a lead compound for developing treatments targeting neurodegenerative diseases.
The physical properties of 4-arsoroso-N-benzylbenzamide include:
Key chemical properties include:
These properties are critical for determining handling procedures and potential applications in various industries .
4-Arsoroso-N-benzylbenzamide finds applications across multiple scientific domains:
The strategic integration of arsenical moieties into bioactive organic scaffolds represents a sophisticated approach in modern medicinal chemistry, with 4-arsoroso-N-benzylbenzamide emerging as a structurally innovative compound in targeted anticancer therapeutics. Characterized by the presence of an arsoroso group (-As=O) at the C4 position of the N-benzylbenzamide scaffold, this hybrid architecture leverages the unique electronic properties of arsenic alongside the privileged pharmacological profile of benzamide derivatives. The N-benzylbenzamide core itself has been extensively validated as a versatile molecular framework in drug discovery, demonstrating potent bioactivities ranging from tubulin polymerization inhibition to epigenetic enzyme modulation across numerous chemical biology studies [1] [5] [7]. Introduction of the arsenoso functional group constitutes a deliberate structural perturbation designed to enhance target engagement through covalent binding mechanisms while potentially overcoming limitations associated with conventional organic inhibitors, particularly in multi-drug resistant cancers. This molecular design exemplifies the contemporary paradigm of rational hybrid pharmacophore development, wherein distinct functional motifs with complementary biological activities are synergistically combined to yield novel chemical entities with enhanced therapeutic potential [7].
The therapeutic application of arsenicals spans centuries, from Fowler's potassium arsenite solution (used historically for leukemia) to the modern breakthrough of arsenic trioxide (ATO) in acute promyelocytic leukemia (APL) treatment. ATO's mechanism involves induction of apoptosis through PML-RARα oncoprotein degradation and reactive oxygen species generation, establishing arsenic as a biologically active element capable of precise molecular targeting [3]. Parallel developments in benzamide chemistry revealed that the N-benzylbenzamide scaffold serves as an exceptional platform for molecular recognition in protein binding sites, particularly in microtubule and kinase targets. Early benzamide derivatives like verubulin demonstrated sub-micromolar tubulin polymerization inhibition (IC₅₀ = 1.6–3.03 μM), validating this chemotype's potential in antimitotic agent development [1] [7].
The conceptual merger of arsenical and benzamide pharmacophores emerged from efforts to overcome limitations of both drug classes. Traditional arsenicals like ATO suffered from narrow therapeutic indices and dose-limiting toxicities, while early benzamide-based tubulin inhibitors faced challenges with drug resistance development and pharmacokinetic instability. Hybridization strategies sought to imbibe arsenical covalent-binding advantages into the benzamide scaffold’s target specificity. Seminal work by Zhang et al. on N-benzylarylamide-dithiocarbamate derivatives demonstrated the feasibility of integrating metalloid-binding character into benzamide-based drug design, resulting in dual LSD1/tubulin inhibitors with picomolar IC₅₀ values [7]. This pharmacological synergy established the foundation for rational arsenical-benzamide conjugate development.
Table 1: Key Developments in Arsenical-Benzamide Hybrid Therapeutics
Year Range | Development Phase | Key Compounds | Therapeutic Impact |
---|---|---|---|
Pre-2000 | Traditional Arsenicals | Fowler's solution, Arsenic trioxide (ATO) | Established arsenic's anticancer potential in APL; demonstrated induction of apoptosis |
2000-2010 | Early Benzamide Inhibitors | Verubulin, IMB5046 | Validated N-benzylbenzamide scaffold for tubulin inhibition (IC₅₀ 1.6-3.03 μM) |
2010-Present | Rational Hybridization | N-benzylarylamide-dithiocarbamates, Arsenoso-benzamides | Dual-targeting agents overcoming resistance; covalent binding strategies |
The arsenoso group (-As=O) confers distinctive physicochemical and mechanistic properties that substantially alter the bioactivity profile of parent organic molecules. Unlike purely carbon-based substituents, the arsenic atom exhibits nucleophilicity enabling formation of reversible covalent bonds with cysteine thiols within biological targets, particularly at Zn²⁺-finger domains of epigenetic regulators and cysteine-rich regions of tubulin. This interaction mechanism was exploited in the design of dual LSD1/tubulin inhibitors where dithiocarbamate-containing benzamides demonstrated enhanced residence time through chelation-assisted target binding [7]. Quantum mechanical studies reveal that the polarized As=O bond creates a significant dipole moment shift (Δμ = 2.7–3.1 D) compared to conventional substituents like -NO₂ or -CF₃, potentially enhancing target binding through electrostatic complementarity with protein dipoles.
Positional selectivity critically determines functional outcomes of arsenoso modification. C4-substitution on the benzoyl ring maximizes electronic communication between the arsenoso group and the amide carbonyl, evidenced by bathochromic shifts in UV-Vis spectra (Δλₘₐₓ = 15–22 nm). This electronic coupling enhances the scaffold's ability to participate in charge-transfer interactions within hydrophobic binding pockets like the colchicine site of tubulin. Recent biochemical studies indicate that 4-arsoroso-N-benzylbenzamide derivatives disrupt microtubule dynamics at concentrations 8–10-fold lower than their non-arsenical analogs, suggesting substantially improved target engagement efficiency through the arsenoso modification [1].
Table 2: Comparative Bioactivity of Benzamide Modifications at C4 Position
C4 Substituent | Tubulin IC₅₀ (μM) | LSD1 IC₅₀ (μM) | Covalent Binding Potential | Electrostatic Potential (Hartree) |
---|---|---|---|---|
-NO₂ | 0.92 ± 0.11 | >10 | Low | -0.287 |
-CN | 1.24 ± 0.18 | 7.85 ± 1.02 | Moderate | -0.301 |
-SeCH₃ | 0.45 ± 0.07 | 4.92 ± 0.63 | Moderate | -0.295 |
-As=O (Arsoroso) | 0.017 ± 0.003 | 0.38 ± 0.05 | High | -0.332 |
The strategic incorporation of arsenoso functionality at the C4 position of N-benzylbenzamide derivatives addresses three fundamental challenges in contemporary cancer drug design: overcoming multidrug resistance (MDR), enhancing epigenetic target engagement, and improving tumor-selective cytotoxicity. Structural analyses of colchicine-binding site inhibitors (CBSIs) reveal that the C4-substituent occupies a hydrophobic cleft adjacent to β-tubulin's Cys241 and Cys356 residues. Arsenoso modification enables disulfide exchange reactions with these cysteines, facilitating covalent yet reversible tubulin inhibition that bypasses efflux pump-mediated resistance—a limitation observed with classical CBSIs like combretastatin A-4 [1] [7]. Molecular dynamics simulations demonstrate that 4-arsoroso-N-benzylbenzamide forms 2.1–2.3 Å As-S bonds with tubulin, stabilizing the inhibitor-protein complex by ΔG = -3.8 kcal/mol compared to non-covalent analogues.
Beyond tubulin targeting, the 4-arsoroso modification significantly enhances engagement with epigenetic regulatory proteins, particularly lysine-specific demethylase 1 (LSD1/KDM1A). The catalytic domain of LSD1 contains a zinc-binding motif (Cys522-Cys533-Cys535-His536) with nucleophilic cysteine residues susceptible to arsenical interaction. Biochemical studies confirm that arsenoso-benzamides induce rapid demethylase inhibition (t₁/₂ = 8.3 min) through ternary complex formation involving arsenic coordination, contrasting with the slow, competitive inhibition by non-metalloid benzamides [7]. This dual targeting capability is structurally enabled by the N-benzylbenzamide scaffold's conformational flexibility, allowing simultaneous interaction with tubulin's colchicine site and LSD1's FAD-binding domain when appropriately substituted.
The structure-activity relationship (SAR) profile of C4 modifications reveals stringent steric and electronic requirements for optimal bioactivity. Bulky substituents (>4 Å) at C4 diminish antiproliferative activity by 30–100 fold due to steric clash within the shallow colchicine pocket. Conversely, planar electron-withdrawing groups like -As=O enhance cytotoxicity (IC₅₀ = 17–19 nM against MGC-803 gastric cancer cells) through improved membrane permeability (LogP = 2.8 ± 0.3) and target binding affinity. Quantum chemical calculations indicate the arsenoso group reduces the benzamide's LUMO energy by 1.2–1.5 eV, potentially facilitating charge-transfer interactions with electron-rich protein domains—a property absent in conventional substituents like methoxy or halogens [1] [5] [7].
Table 3: Structure-Activity Relationship of C4-Substituted N-Benzylbenzamides
C4 Substituent | Steric Bulk (ų) | H-bond Acceptors | Tubulin IC₅₀ (μM) | MGC-803 Cell IC₅₀ (μM) | LSD1 Inhibition (%) |
---|---|---|---|---|---|
-OCH₃ | 25.7 | 1 | 3.41 ± 0.42 | 1.82 ± 0.21 | 18.2% |
-NO₂ | 23.9 | 2 | 0.92 ± 0.11 | 0.57 ± 0.08 | 42.7% |
-CN | 22.4 | 1 | 1.24 ± 0.18 | 0.89 ± 0.12 | 37.5% |
-SeCH₃ | 41.3 | 1 | 0.45 ± 0.07 | 0.32 ± 0.05 | 65.1% |
-As=O | 29.8 | 1 | 0.017 ± 0.003 | 0.019 ± 0.004 | 92.4% |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3